DIETHYL N-METHYLIMINODIACETATE
Description
Overview of Iminodiacetic Acid (IDA) Derivatives
Iminodiacetic acid (IDA), with the formula HN(CH₂CO₂H)₂, is an organic compound featuring a secondary amine and two carboxylic acid groups. wikipedia.orgnih.gov This structure allows it to act as a tridentate chelating agent, capable of forming stable complexes with metal ions by creating two five-membered chelate rings. wikipedia.org The parent compound, IDA, is a white solid and serves as a precursor for a wide array of derivatives with diverse applications. wikipedia.org
Common derivatives often involve substitution at the nitrogen atom. wikipedia.org For instance, derivatives such as lidofenin (B1675315) and mebrofenin (B129125) are used in hepatobiliary iminodiacetic acid (HIDA) scans to assess gallbladder function. wikipedia.org Other derivatives are created by incorporating the IDA structure into polymers to form ion-exchange resins, like Chelex 100, which are used for metal ion sequestration. wikipedia.org Structurally similar compounds like [N-(Phosphonomethyl)imino]diacetic acid (PMIDA) are found in industrial waste streams and require separation from the more biodegradable IDA. acs.org The versatility of the IDA scaffold has led to the synthesis of numerous derivatives for use as radiopharmaceuticals, MRI contrast agents, and potential metallo-β-lactamase inhibitors. researchgate.net
Significance of N-Methyliminodiacetate (MIDA) in Synthetic Chemistry
Among the many derivatives of IDA, N-methyliminodiacetate (MIDA), with the chemical formula CH₃N(CH₂CO₂H)₂, has gained prominence in synthetic organic chemistry. wikipedia.org It is typically prepared from iminodiacetic acid via N-methylation. wikipedia.org The significance of MIDA lies in its application as a specialized ligand that modifies the reactivity of boronic acids, enabling powerful synthetic strategies.
The primary role of MIDA in modern synthesis is as a protecting group for boronic acids, which are key reagents in the widely used Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com Boronic acids are generally unstable, which can complicate their storage and use. sigmaaldrich.com The MIDA ligand addresses this challenge by forming a stable, tetracoordinate boronate ester. nih.gov
This protective mechanism involves a fundamental change in the boron atom's geometry. sigmaaldrich.com In a typical boronic acid, the boron atom is sp²-hybridized and possesses a vacant p-orbital, which is crucial for the transmetalation step of the cross-coupling reaction. sigmaaldrich.comgrillolabuc.com When complexed with the trivalent MIDA ligand, the boron center rehybridizes to a more stable, tetrahedral sp³ geometry. sigmaaldrich.comresearchgate.net This structural change effectively "masks" the boron's reactivity, preventing it from participating in cross-coupling reactions under standard anhydrous conditions. sigmaaldrich.comresearchgate.net The resulting MIDA boronates are exceptionally stable, often existing as crystalline, air-stable solids that are compatible with chromatographic purification. grillolabuc.com The MIDA ligand can be easily cleaved under mild aqueous basic conditions to release the reactive sp²-hybridized boronic acid on demand. researchgate.net
The stability and controlled deprotection of MIDA boronates are the key features that enable iterative cross-coupling (ICC) reactions. researchgate.net This strategy allows for the sequential and controlled construction of complex small molecules from simpler, bifunctional building blocks. sigmaaldrich.comresearchgate.net A typical building block contains both a halogen (like bromine) and a MIDA-protected boronic acid.
In an iterative cycle, the unprotected boronic acid of one molecule is coupled with the halogenated site of a MIDA-protected building block. The MIDA group on the newly added unit remains intact during the reaction. sigmaaldrich.com Following the coupling, the MIDA group can be selectively cleaved to reveal a new boronic acid, which is then ready for the next coupling step. This process can be repeated multiple times, allowing for the systematic assembly of complex molecular architectures, including polyenes and biaryls, from a small set of foundational building blocks. grillolabuc.comresearchgate.net
The robust and predictable nature of iterative cross-coupling using MIDA boronates has paved the way for the automation of small molecule synthesis. grillolabuc.com Inspired by the automated solid-phase synthesis of peptides and oligonucleotides, researchers have developed platforms that automate the iterative coupling of MIDA boronate building blocks. researchgate.net This automated approach simplifies the synthesis of complex molecules by repeatedly applying the same reliable reaction sequence, significantly reducing the time and effort required compared to traditional manual methods. grillolabuc.comresearchgate.net This technology has been successfully used to synthesize various natural products and their derivatives. grillolabuc.com
Focus on Diethyl N-Methyliminodiacetate (DEMIDA)
Within the family of MIDA-related compounds, this compound (DEMIDA) is a key derivative. It is the diethyl ester of N-methyliminodiacetic acid.
Table 1: Physicochemical Properties of this compound (DEMIDA). aksci.com
This compound (DEMIDA) fits logically within the progression of iminodiacetic acid derivatives. Its structure can be understood by comparing it to its parent acid and related esters.
Iminodiacetic Acid (IDA) : The foundational molecule, HN(CH₂CO₂H)₂, featuring a secondary amine and two carboxylic acid groups. wikipedia.orgnih.gov
N-Methyliminodiacetic Acid (MIDA) : The N-methylated version of IDA, CH₃N(CH₂CO₂H)₂, where the amine is now tertiary. This is the core ligand used for protecting boronic acids. wikipedia.orgnih.gov
Diethyl Iminodiacetate (B1231623) : The diethyl ester of IDA, HN(CH₂CO₂Et)₂, where the carboxylic acid groups are converted to ethyl esters but the secondary amine remains. nih.gov
This compound (DEMIDA) : The target molecule, CH₃N(CH₂CO₂Et)₂, which is the diethyl ester of MIDA. Both the nitrogen is methylated and the carboxylic acids are esterified. aksci.com
This structural relationship highlights DEMIDA as a member of the MIDA family where the acidic protons of the parent MIDA have been replaced with ethyl groups, modifying its solubility and reactivity for specific synthetic applications.
Table 2: Structural Comparison of IDA, MIDA, and Their Diethyl Esters. nih.govwikipedia.orgaksci.comnih.gov
Relevance in Advanced Synthetic Methodologies
The application of MIDA ligands, primarily through the formation of MIDA boronates, has become a cornerstone of several advanced synthetic methodologies, significantly impacting the construction of complex molecules.
Enabling Iterative Cross-Coupling (ICC)
One of the most powerful applications of MIDA boronates is in iterative cross-coupling (ICC). researchgate.net This strategy allows for the sequential and controlled assembly of molecular building blocks, analogous to the automated methods used for synthesizing peptides and oligonucleotides. grillolabuc.com The process relies on bifunctional building blocks, such as B-protected haloboronic acids, where the MIDA group protects the boronic acid functionality. sigmaaldrich.com
This allows a selective cross-coupling reaction, like the Suzuki-Miyaura coupling, to occur at the halogen site while the MIDA-protected boron remains unreactive. orgsyn.org Following the coupling, the MIDA group is cleaved under mild basic conditions to reveal a new reactive boronic acid, ready for the next coupling cycle. grillolabuc.com This iterative deprotection-coupling sequence enables the programmed construction of complex carbon skeletons from a toolkit of standardized building blocks. grillolabuc.comacs.org This approach has been successfully used to synthesize a wide range of Csp2-rich molecules, including polyenes and the natural product ratanhine. grillolabuc.com
Enhancing the Suzuki-Miyaura Reaction
MIDA boronates have profoundly enhanced the utility of the Suzuki-Miyaura cross-coupling reaction, one of the most important carbon-carbon bond-forming reactions. sigmaaldrich.com Many boronic acids are unstable and prone to degradation or protodeboronation, which lowers coupling efficiency. google.com MIDA boronates serve as exceptionally stable precursors that can release the reactive boronic acid in situ under the coupling conditions. acs.org
This "slow-release" mechanism ensures that the concentration of the sensitive free boronic acid remains low throughout the reaction, minimizing side reactions and decomposition. researchgate.netgoogle.com The MIDA ligand rehybridizes the boron atom from a reactive sp2 state to a more stable, tetracoordinate sp3 state, which attenuates its ability to undergo transmetalation until the protecting group is cleaved. sigmaaldrich.com
Facilitating the Synthesis of Complex Molecules
The stability and unique reactivity profile of MIDA boronates have made them invaluable in the total synthesis of complex natural products and pharmaceutically relevant molecules. researchgate.netresearchgate.net Researchers have used this platform to access the polyene motifs found in over 75% of all polyene natural products using just a small set of MIDA boronate building blocks. grillolabuc.com Beyond linear structures, the iterative assembly of Csp3 boronate building blocks followed by cyclization strategies has expanded the methodology to include stereochemically complex macrocyclic and polycyclic molecules. grillolabuc.com
Applications of N-Methyliminodiacetate Derivatives
While much of the focus has been on MIDA boronates derived from N-methyliminodiacetic acid, its ester derivatives also find use in specialized synthetic applications. For instance, this compound serves as a precursor for generating azomethine ylides, which are 1,3-dipoles. These intermediates can then participate in cycloaddition reactions to construct complex heterocyclic frameworks. In one documented procedure, this compound is treated with a base and iodine to form a 1,3-dipole intermediate, which then reacts with a quinone to synthesize substituted benzo[f]isoindole-1,3-dicarboxylates. rsc.org
The development of MIDA ligand chemistry underscores a significant advancement in strategic synthesis, providing chemists with a robust platform for the reliable and programmed construction of complex molecular architectures.
Compound Reference Table
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)-methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-13-8(11)6-10(3)7-9(12)14-5-2/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKKLRIGMTZMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202464 | |
| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate | |
| Source | EPA DSSTox | |
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Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5412-66-8 | |
| Record name | N-(2-Ethoxy-2-oxoethyl)-N-methylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5412-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate | |
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| Record name | NSC6318 | |
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| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate | |
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| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ETHYL N-(2-ETHOXY-2-OXOETHYL)-N-METHYLGLYCINATE | |
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Synthetic Methodologies for Diethyl N Methyliminodiacetate and Its Precursors
Synthesis of Iminodiacetic Acid Diethyl Ester
The synthesis of iminodiacetic acid diethyl ester, a key precursor, is typically achieved through the esterification of iminodiacetic acid.
Esterification Reactions (e.g., Thionyl Chloride/Ethanol)
A widely employed method for the synthesis of iminodiacetic acid diethyl ester involves the reaction of iminodiacetic acid with ethanol (B145695) in the presence of thionyl chloride. chemicalbook.comvulcanchem.com In a typical procedure, iminodiacetic acid is dissolved in ethanol and cooled. chemicalbook.com Thionyl chloride is then added dropwise to the cooled solution. chemicalbook.com The reaction is exothermic, and controlling the temperature is crucial. youtube.com Following the addition, the mixture is heated to facilitate the completion of the esterification process. chemicalbook.com The use of thionyl chloride is effective as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified by ethanol. youtube.com
A detailed example of this procedure involves cooling a solution of 931.0 grams of iminodiacetic acid in 5.25 liters of ethanol to 12°C. chemicalbook.com Over a period of 1.5 hours, 2,100 grams of thionyl chloride is added. chemicalbook.com The reaction mixture is then heated at 60°C for three hours, followed by reflux for two hours. chemicalbook.com
| Reagent | Amount (moles) |
| Iminodiacetic Acid | 7.0 |
| Thionyl Chloride | 17.65 |
| Ethanol | - |
Data sourced from a representative synthesis procedure. chemicalbook.com
Purification Techniques (e.g., Distillation, Extraction)
After the reaction is complete, the crude product requires purification to remove unreacted starting materials, byproducts, and the solvent. A common purification sequence involves distillation and extraction. chemicalbook.com
Initially, excess ethanol is removed by distillation under reduced pressure, leaving a liquid residue. chemicalbook.com This residue is then dissolved in a suitable organic solvent, such as dichloromethane (B109758), and subjected to an aqueous workup. chemicalbook.com An extraction with an aqueous sodium carbonate solution is performed to neutralize any remaining acidic impurities. chemicalbook.com The organic layer, containing the desired ester, is then separated, washed with water, and dried. chemicalbook.com The final purification step is typically vacuum distillation of the liquid to yield pure iminodiacetic acid diethyl ester. chemicalbook.comvulcanchem.com For instance, the product can be distilled at a boiling point of 123°C under a pressure of 4.5 mmHg. chemicalbook.com
Synthesis of N-Methyliminodiacetic Acid (MIDA)
N-Methyliminodiacetic acid (MIDA) is another crucial intermediate, particularly for the synthesis of MIDA boronates. It can be synthesized through the methylation of iminodiacetic acid.
Methylation of Iminodiacetic Acid (e.g., using Formalin)
A convenient and effective method for the synthesis of MIDA is the reductive methylation of iminodiacetic acid using formalin (an aqueous solution of formaldehyde) and formic acid, a process known as the Eschweiler-Clarke reaction. orgsyn.org This method is considered more efficient than previous syntheses. orgsyn.orgorgsyn.org
In this procedure, iminodiacetic acid is treated with formalin and formic acid. orgsyn.org The reaction can be carried out on a large scale. uit.nonih.gov For example, a kilogram-scale synthesis has been reported. nih.gov The reaction involves heating the mixture to reflux. chemrxiv.org After the reaction, MIDA can be crystallized from the reaction mixture. chemrxiv.org
| Reactant | Moles |
| Iminodiacetic Acid | 7.5 |
| Formalin | 5.7 |
| Formic Acid | 23 |
Molar quantities for a large-scale synthesis. chemrxiv.org
Formation of MIDA Anhydride (B1165640) for MIDA Boronate Synthesis
For the synthesis of MIDA boronates, a pre-dried form of MIDA, known as MIDA anhydride, serves as an effective reagent. amazonaws.comchemrxiv.orgacs.org MIDA anhydride acts as both the source of the MIDA ligand and an in situ desiccant, enabling a milder and simpler procedure for MIDA boronate synthesis. amazonaws.comchemrxiv.orgacs.org
The formation of MIDA anhydride is achieved by treating MIDA with acetic anhydride, often with pyridine (B92270) as a catalyst. chemrxiv.orgnih.gov The mixture is heated to facilitate the reaction. chemrxiv.orgnih.gov After the reaction, the volatile components are removed, and the crude MIDA anhydride can be purified by recrystallization, for example, from diethyl ether. amazonaws.comnih.gov This process yields MIDA anhydride as a crystalline solid. nih.gov
Preparation of Diethyl N-Methyliminodiacetate (DEMIDA)
The synthesis of this compound (DEMIDA) can be conceptualized as the esterification of N-Methyliminodiacetic acid (MIDA). While direct synthesis procedures for DEMIDA are less commonly detailed in the provided context, the principles of esterification described for iminodiacetic acid diethyl ester would apply. This would involve reacting MIDA with ethanol in the presence of an acid catalyst or a dehydrating agent like thionyl chloride.
Alternatively, DEMIDA can be involved in reactions as a starting material. For instance, it can react with quinones in the presence of a base and an iodine source to form substituted benzo[f]isoindole-1,3-dicarboxylates. rsc.org
Specific Reaction Conditions and Reagents (e.g., DBU, Iodine, Xylene)
The synthesis of precursors like N-Methyliminodiacetic acid (MIDA) often involves the reaction of iminodiacetic acid with formalin and formic acid, followed by precipitation using ethanol. orgsyn.org Another key precursor, MIDA anhydride, can be prepared from MIDA using acetic anhydride and pyridine at elevated temperatures. nih.gov
In subsequent reactions utilizing this compound as a starting material, specific reagents are employed to facilitate desired transformations. For instance, in the construction of 2-substituted benzo[f]isoindole-1,3-dicarboxylates, this compound is reacted with 1,4-naphthoquinone (B94277) in the presence of molecular iodine and a base. rsc.org The base plays a crucial role in this process, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being identified as a highly effective option. rsc.org The reaction is typically carried out in a solvent, with studies exploring various options including acetonitrile (B52724) (CH3CN), dichloromethane (DCM), toluene (B28343), and xylene. rsc.org The combination of iodine, which helps to generate an iminium ion intermediate, and a strong base like DBU in a suitable solvent such as xylene, is critical for driving the reaction forward. rsc.org
Optimization of Reaction Parameters (e.g., temperature, stirring, time)
The optimization of reaction parameters is essential for maximizing the efficiency of synthetic routes involving this compound. Key parameters that have been systematically studied include the choice of base, solvent, and reaction temperature. rsc.org
In the iodine-mediated reaction of this compound with 1,4-naphthoquinone, a screening of different bases and solvents revealed significant impacts on the product yield. rsc.org The reaction time is typically standardized to allow for completion, for example, 5 hours, while the temperature is often set to the reflux temperature of the chosen solvent to ensure a sufficient reaction rate. rsc.org
Initial trials with sodium bicarbonate (NaHCO3) in acetonitrile (CH3CN) at reflux temperature provided a moderate yield. rsc.org However, switching to stronger organic bases like DBU or triethylamine (B128534) (Et3N) led to notable improvements. rsc.org The choice of solvent was also found to be critical, with xylene proving to be superior to other solvents like acetonitrile, DCM, and toluene when DBU was used as the base. rsc.org The optimal conditions were determined to be the use of DBU as the base in xylene at reflux temperature. rsc.org Stirring is a constant parameter in these experiments to ensure homogeneity of the reaction mixture.
Table 1: Optimization of Reaction Conditions rsc.org
| Entry | Base (3.0 equiv.) | Solvent (5.0 mL) | Temperature (°C) | Yield (%) |
| 1 | NaHCO₃ | CH₃CN | Reflux | 60 |
| 2 | Et₃N | CH₃CN | Reflux | 65 |
| 3 | DBU | CH₃CN | Reflux | 72 |
| 4 | DBU | DCM | Reflux | 68 |
| 5 | DBU | Toluene | Reflux | 75 |
| 6 | DBU | Xylene | Reflux | 85 |
| 7 | DBU | Xylene | 50 | 45 |
| 8 | Cs₂CO₃ | Xylene | Reflux | 55 |
Reaction conditions: this compound (3.0 mmol), 1,4-naphthoquinone (1.0 mmol), iodine (3.0 mmol), and base (3.0 mmol) in solvent (5.0 mL) were stirred for 5 h under air.
Yield and Purity Considerations
The yield and purity of the final products are paramount in synthetic chemistry. In the synthesis of MIDA anhydride, a precursor to various derivatives, yields of around 68% have been reported after purification. orgsyn.org For the synthesis of N-Methyliminodiacetic acid itself, yields can be significantly higher. orgsyn.org
In the optimized reaction of this compound, the isolated yield of the desired product, diethyl 2-methyl-2,3-dihydro-1H-benzo[f]isoindole-1,3-dicarboxylate, reached up to 85% under the optimal conditions of using DBU as the base in refluxing xylene. rsc.org While detailed purity analyses like quantitative NMR were not reported in this specific study, the isolation of the product in such high yields suggests a relatively clean reaction. rsc.org In related synthetic procedures for other MIDA derivatives, purity has been assessed using techniques like NMR spectroscopy and elemental analysis, often achieving purity levels of 91-93% or higher. orgsyn.orgorgsyn.org
Reactivity and Reaction Mechanisms Involving Diethyl N Methyliminodiacetate
Reactions as a C1 Synthon
Diethyl N-methyliminodiacetate serves as a valuable C1 synthon, particularly through the in-situ generation of an azomethine ylide, a type of 1,3-dipole. This reactivity is central to its application in cycloaddition reactions for synthesizing complex heterocyclic frameworks.
This compound is a key component in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered rings. rsc.orgbeilstein-journals.org Specifically, it participates in [3+2] cycloaddition reactions where it acts as the 1,3-dipole precursor. rsc.org In a notable application, the reaction between this compound and quinones, induced by molecular iodine, leads to the formation of biologically significant benzo[f]isoindole-1,3-dicarboxylates. rsc.org This represents the first documented instance of a molecular iodine-induced 1,3-dipolar cycloaddition between diethyl N-substituted iminodiacetates and quinone structures. rsc.org The reaction proceeds to furnish a [3+2] cycloaddition product which then undergoes further transformation. rsc.org
Research has demonstrated the feasibility of reacting this compound with substrates like 1,4-naphthoquinone (B94277) in the presence of a base and iodine to yield the corresponding cycloadducts in good yields. rsc.org
Table 1: Reaction of this compound (1a) with 1,4-Naphthoquinone (2a)
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DBU | CH3CN | Reflux | 75 |
| 2 | K2CO3 | CH3CN | Reflux | 45 |
| 3 | Et3N | CH3CN | Reflux | 32 |
| 4 | DBU | DCE | Reflux | 62 |
| 5 | DBU | Toluene (B28343) | Reflux | 55 |
Data sourced from experimental findings on the optimization of cycloaddition reactions. rsc.org
The reactivity of this compound is fundamentally linked to its conversion into an iminium ion, which is a key reactive intermediate. rsc.org Iminium ions are the nitrogen-containing analogues of aldehydes and ketones and are characterized by a C=N⁺ bond. masterorganicchemistry.com Their formation from a tertiary amine like this compound involves an oxidation step.
In the presence of molecular iodine, this compound is believed to undergo oxidation to form an iminium ion intermediate. rsc.org This iminium ion is in equilibrium with a more reactive species, an azomethine ylide, which is the crucial 1,3-dipole for the cycloaddition step. The formation of the iminium ion enhances the acidity of the α-protons, facilitating their removal by a base (like DBU) to generate the azomethine ylide. rsc.org This sequence highlights the role of iminium ions as pivotal intermediates in harnessing the synthetic potential of this compound. rsc.org
A significant synthetic strategy involving this compound is the cycloaddition/aromatization sequence. rsc.org This process transforms a non-aromatic cyclic intermediate into a stable aromatic system. aakash.ac.inwikipedia.org The proposed mechanism for the reaction between this compound and a quinone, induced by iodine, involves several key steps: rsc.org
Iminium Ion Formation : The reaction is initiated by the oxidation of this compound by molecular iodine to generate an iminium ion. rsc.org
Azomethine Ylide Generation : A base, such as DBU, abstracts a proton from the carbon alpha to the iminium ion, leading to the formation of an azomethine ylide intermediate. This species acts as the 1,3-dipole. rsc.org
[3+2] Cycloaddition : The generated azomethine ylide undergoes a 1,3-dipolar cycloaddition reaction with the quinone (the dipolarophile) to form a bicyclic intermediate. rsc.org
Oxidative Aromatization : The resulting cycloadduct is not isolated but undergoes an in-situ oxidative aromatization. This dehydrogenation step, facilitated by the co-oxidation of oxygen and iodine, leads to the formation of the final, stable aromatic product, such as a 2-substituted benzo[f]isoindole-1,3-dicarboxylate. rsc.org This aromatization is conceptually a dehydrogenation process that creates a stable aromatic ring system from a saturated or partially unsaturated precursor. wikipedia.org
Iminium ions, which are readily formed from this compound, are important intermediates in cross-dehydrogenative coupling (CDC) reactions. rsc.org CDC is a powerful synthetic strategy that forms a C-C or C-heteroatom bond through the formal removal of a hydrogen molecule from two C-H or C-H and X-H bonds, respectively. libretexts.orgjchemlett.com This approach is highly atom-economical. jchemlett.com
The involvement of iminium intermediates in CDC reactions allows for the coupling of various nucleophiles. rsc.org For instance, the oxidation of tertiary amines can generate iminium ions that then react with a diverse range of partners. rsc.org While specific examples detailing the use of this compound in CDC reactions are emerging, its potential is inferred from its ability to form the necessary iminium ion intermediate under oxidative conditions, often mediated by metals or reagents like iodine. rsc.orgrsc.org
Participation in Named Reactions
The reactive intermediates generated from this compound enable its participation in various named reactions, expanding its synthetic utility.
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org Iminium ions are known to be key intermediates in several important organic transformations, including Baylis-Hillman-type reactions. rsc.org
In a typical Baylis-Hillman mechanism, the catalyst adds to the activated alkene to form a zwitterionic enolate, which then attacks the electrophile. organic-chemistry.org In reactions analogous to the Baylis-Hillman reaction, an iminium ion generated from a precursor like this compound can act as the electrophile. The enhanced electrophilicity of the iminium ion carbon makes it susceptible to attack by the nucleophilic intermediate generated from the activated alkene and the catalyst. This participation expands the scope of the Baylis-Hillman reaction to include nitrogen-containing products, demonstrating the versatility of intermediates derived from this compound. rsc.org
Pictet-Spengler Reactions
The Pictet-Spengler reaction traditionally involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing electrophilic attack onto an aromatic ring to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgnumberanalytics.com The reaction proceeds through an iminium ion intermediate which acts as the electrophile. wikipedia.orgnrochemistry.com
While this compound is not a classical substrate, its reactivity pattern allows for its participation in Pictet-Spengler-type cyclizations. The key step is the generation of an N-acyliminium ion, which is a highly potent electrophile. wikipedia.org In a modified approach, an iminium ion can be generated from a precursor like this compound. This electrophilic species can then be intercepted by a tethered, sufficiently nucleophilic aromatic ring system to undergo the characteristic cyclization, expanding the scope beyond traditional substrates. mdpi.com The driving force for the reaction is the electrophilicity of the iminium ion, which facilitates the ring closure. wikipedia.org
Ugi-Type Processes
The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amide derivatives in a single step. numberanalytics.comwikipedia.orgnih.gov The reaction mechanism begins with the formation of an imine from the aldehyde and the amine, which is then protonated by the carboxylic acid to form an iminium ion. numberanalytics.comwikipedia.org
This compound, as a secondary amine, can serve as the amine component in this process. Its participation follows the established Ugi mechanism:
Imine Formation : this compound reacts with an aldehyde to form a Schiff base.
Iminium Ion Activation : The Schiff base is protonated by the carboxylic acid component, generating a reactive iminium ion.
Nucleophilic Attack : The isocyanide adds its terminal carbon to the electrophilic iminium ion, forming a nitrilium ion intermediate.
Acyl Transfer : This intermediate is then trapped by the carboxylate anion, leading to a Mumm rearrangement that yields the final bis-amide product, incorporating the this compound backbone. wikipedia.org
The versatility of the Ugi reaction allows for the incorporation of the functionalized diester moiety of this compound into complex, peptide-like scaffolds. rsc.orgnih.gov
Aza-Henry Reactions
The aza-Henry reaction, also known as the nitro-Mannich reaction, is the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. organic-chemistry.org This reaction is a fundamental carbon-carbon bond-forming process. The key electrophile in the reaction is the imine or, more commonly, a protonated iminium ion.
The involvement of this compound proceeds through the generation of an iminium ion intermediate. This electrophilic species readily reacts with the nucleophilic nitronate anion, which is formed by the deprotonation of a nitroalkane. This process is particularly effective for synthesizing β-nitroamines, which are valuable synthetic intermediates for the preparation of 1,2-diamines and other biologically active molecules. organic-chemistry.org The reaction between an iminium ion derived from a secondary amine and a nitroalkane is a well-established route for creating these structures. rsc.org
Mannich Reactions
The Mannich reaction is a three-component condensation that forms a β-aminocarbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an enolizable carbonyl compound, a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org
This compound can act as the secondary amine component in this reaction. The mechanism initiates with the formation of an iminium ion from the reaction between this compound and an aldehyde. wikipedia.org This electrophilic iminium ion is then attacked by the enol form of another carbonyl compound (the α-CH acidic component), resulting in the formation of the Mannich base. wikipedia.org The use of ultrasonic irradiation has been shown to dramatically accelerate Mannich reactions, reducing reaction times from many hours to under two hours. hielscher.com
Table 1: Research Findings on a One-Pot Three-Component Mannich Reaction hielscher.com
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Reactant 3 (Amine) | Conditions | Yield | Time |
|---|---|---|---|---|---|
| Acetophenone | Benzaldehyde | Aniline | Ultrasonication, Sulfamic Acid (cat.) | 95% | 1.5 h |
| Acetophenone | Benzaldehyde | Aniline | High-Speed Stirring, Sulfamic Acid (cat.) | 85% | 20 h |
| Cyclohexanone | 4-Chlorobenzaldehyde | Aniline | Ultrasonication, Sulfamic Acid (cat.) | 94% | 1.5 h |
| Cyclohexanone | 4-Chlorobenzaldehyde | Aniline | High-Speed Stirring, Sulfamic Acid (cat.) | 82% | 22 h |
This table illustrates the general efficiency of Mannich reactions, where an amine like this compound would participate as the amine component.
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. In the aza-Diels-Alder variant, a nitrogen atom replaces a carbon in either the diene or, more commonly, the dienophile. wikipedia.org Imines and iminium ions are effective dienophiles in these reactions, leading to the synthesis of nitrogen-containing six-membered rings. wikipedia.orgbeilstein-journals.org
An iminium ion generated from this compound can function as a potent dienophile. numberanalytics.com The electron-withdrawing nature of the ester groups and the positive charge on the nitrogen atom significantly activate the C=N double bond towards cycloaddition. The reaction with a conjugated diene, such as Danishefsky's diene or cyclopentadiene, would proceed via a concerted or stepwise mechanism to yield a tetrahydropyridine (B1245486) derivative. wikipedia.org The use of chiral catalysts can render these reactions highly enantioselective, providing access to optically active nitrogen-containing heterocycles. nih.gov
Friedel-Crafts Reactions
The Friedel-Crafts reaction is a cornerstone of organic chemistry, involving the electrophilic substitution on an aromatic ring. wikipedia.orgbyjus.com While classic versions use alkyl or acyl halides as electrophiles, the scope has been expanded to include other electrophilic species, such as iminium ions. mt.com
In this context, the iminium ion formed from this compound can act as the electrophile in a Friedel-Crafts-type aminoalkylation. The reaction involves the attack of an electron-rich aromatic compound (e.g., phenol, aniline, or furan) on the iminium ion. The subsequent deprotonation of the resulting intermediate restores aromaticity and yields the product, where an aminoalkyl group derived from this compound is attached to the aromatic ring. mt.com This reaction requires a stoichiometric amount of a Lewis acid catalyst, such as AlCl₃, to generate the acylium ion electrophile. wikipedia.org
Metal-Catalyzed Reactions
This compound is a precursor to N-methyliminodiacetic acid (MIDA), a ligand that has revolutionized metal-catalyzed cross-coupling reactions. enamine.netgrillolabuc.com MIDA reacts with boronic acids to form exceptionally stable, crystalline, and easy-to-handle MIDA boronate esters. orgsyn.orgacs.org These air-stable solids serve as robust surrogates for often unstable boronic acids. orgsyn.org
The primary application of MIDA boronates is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. enamine.netacs.org The MIDA group acts as a protecting group for the boronic acid functionality. Under specific basic aqueous conditions, the MIDA ligand is slowly hydrolyzed, releasing the reactive boronic acid in situ. This slow-release mechanism is crucial for achieving high yields in challenging cross-coupling reactions, particularly with substrates that are prone to decomposition or side reactions like protodeboronation. acs.org This strategy has enabled the iterative, building-block-style synthesis of complex natural products. grillolabuc.com
Table 2: Examples of Synthesized MIDA Boronates nih.gov
| Boronic Acid Precursor | Resulting MIDA Boronate | Yield | Reaction Conditions |
|---|---|---|---|
| 4-Formylphenylboronic acid | MIDA 4-formylphenylboronate | 99% | DMF, 160 °C, 10 min (Microwave) |
| 4-Biphenylboronic acid | MIDA 4-biphenylboronate | 86% | DMF, 160 °C, 10 min (Microwave) |
| 3-Thiopheneboronic acid | MIDA 3-thiopheneboronate | 91% | DMF, 160 °C, 10 min (Microwave) |
| 4-Chlorophenylboronic acid | MIDA 4-chlorophenylboronate | 99% | DMF, 160 °C, 10 min (Microwave) |
The synthesis of MIDA boronates typically involves the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA) under dehydrating conditions. orgsyn.orgnih.gov
These stable MIDA boronates are then used in subsequent cross-coupling steps.
Table 3: Application of MIDA Boronates in Suzuki-Miyaura Cross-Coupling
| MIDA Boronate | Coupling Partner (Aryl Halide) | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Thienyl di-MIDA boronate ester | Dibromo-heteroarene | Pd(OAc)₂, SPhos | Alternating copolymer | acs.org |
| B-protected haloboronic acid | Aryl or Vinyl Halide | Pd(PPh₃)₄, K₃PO₄ | Iteratively coupled polyenes | orgsyn.org |
Palladium-Catalyzed C-H Functionalization
The N-methyliminodiacetate (MIDA) group is instrumental in palladium-catalyzed C-H functionalization, most notably in Suzuki-Miyaura cross-coupling reactions. acs.org In these processes, palladium complexes catalyze the coupling of organoboron compounds with organic halides or triflates. nih.gov The MIDA boronate acts as a stable precursor that, under aqueous basic conditions, undergoes slow hydrolysis to release the reactive boronic acid. acs.orggoogle.com This slow-release mechanism prevents the degradation of sensitive boronic acids, thereby enabling challenging cross-coupling reactions to proceed with high efficiency. acs.orggoogle.com
The general mechanism involves a Pd(II)/Pd(0) catalytic cycle. nih.gov The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with the boronate anion, which is formed from the MIDA boronate under basic conditions. acs.org The final step is a reductive elimination that forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. nih.gov The use of MIDA boronates has been particularly effective for the coupling of heteroaryl halides. researchgate.net
Table 1: Key Features of Palladium-Catalyzed C-H Functionalization with MIDA Boronates
| Feature | Description | Reference |
|---|---|---|
| Catalyst System | Typically a Pd(0) or Pd(II) precursor. | nih.gov |
| MIDA Role | Stable boronic acid precursor enabling slow release. | acs.orggoogle.com |
| Key Mechanism | Slow hydrolysis of the MIDA boronate under basic conditions (e.g., using KOH or K₃PO₄) to provide the active boronic acid for the Suzuki-Miyaura catalytic cycle. acs.org | acs.org |
| Advantage | Enables the use of otherwise unstable boronic acids and improves yields in complex syntheses. acs.org | acs.org |
Rhodium-Catalyzed Cycloaddition Reactions
The N-methyliminodiacetate (MIDA) moiety has proven to be compatible with rhodium-catalyzed cycloaddition reactions, which are powerful methods for constructing cyclic molecules. researchgate.netnih.gov A notable application is the Rh-catalyzed [2+2+2] cycloaddition for synthesizing arenes functionalized with MIDA boronates. researchgate.net This method allows for the construction of highly substituted benzene (B151609) scaffolds from an alkyne MIDA boronate and two diyne partners. researchgate.net
The reaction mechanism typically involves the coordination of the alkyne components to a cationic Rh(I) catalyst, followed by oxidative coupling to form a rhodacyclopentadiene intermediate. researchgate.neteurekalert.org Subsequent insertion of the third alkyne into the rhodium-carbon bond and reductive elimination yields the final aromatic MIDA boronate product. nih.gov These reactions are often characterized by high functional group tolerance and good yields. researchgate.net
Table 2: Rhodium-Catalyzed [2+2+2] Cycloaddition with MIDA Boronates
| Feature | Description | Reference |
|---|---|---|
| Catalyst System | Cationic Rh(I) complexes, such as those with H8-BINAP ligands. | researchgate.net |
| Reactants | Alkyne MIDA boronates and diynes. | researchgate.net |
| Key Intermediate | Rhodacyclopentadiene. | researchgate.net |
| Product | Highly functionalized aryl MIDA boronates. | researchgate.net |
| Significance | Provides access to complex borylated benzene scaffolds with broad functional group tolerance. researchgate.net | researchgate.net |
Ruthenium-Catalyzed Cycloaddition Reactions
Ruthenium catalysts have also been employed in cycloaddition reactions involving MIDA boronates. researchgate.net For instance, ruthenium-based catalyst systems have been utilized for the [2+2+2] cyclotrimerization of alkyne MIDA boronates with diynes, offering an alternative to rhodium catalysts. researchgate.net
A prominent example of ruthenium's utility in cycloaddition is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). chalmers.se This reaction selectively produces 1,5-disubstituted 1,2,3-triazoles, which is complementary to the 1,4-disubstituted isomers formed via the more common copper-catalyzed reaction. chalmers.se The mechanism of the RuAAC is proposed to involve the formation of a ruthenium-acetylide intermediate, followed by oxidative coupling with the azide (B81097) and subsequent reductive elimination. chalmers.se The compatibility of the MIDA boronate group with these conditions allows for the synthesis of complex triazole-containing molecules. chalmers.se
Table 3: Ruthenium-Catalyzed Cycloaddition Reactions
| Reaction Type | Catalyst System | Product | Key Feature | Reference |
|---|---|---|---|---|
| [2+2+2] Cycloaddition | Ruthenium-based catalysts. | Aryl-MIDA boronates. | An alternative to rhodium for the cyclotrimerization of alkynes. | researchgate.net |
| Azide-Alkyne Cycloaddition (RuAAC) | CpRuCl(PPh₃)₂ or CpRuCl(COD). | 1,5-disubstituted 1,2,3-triazoles. | Offers distinct regioselectivity compared to copper-catalyzed methods. | chalmers.se |
Stereochemical Aspects of Reactions
The rigid, well-defined structure of the N-methyliminodiacetate ligand has been exploited to control the stereochemical outcome of chemical reactions. By modifying the MIDA backbone, chemists can influence the diastereoselectivity and enantioselectivity of various transformations.
Stereospecific Csp3 Cross-Coupling
While traditional MIDA boronates are often unstable under the conditions required for stereospecific Csp³-Csp² and Csp³-Csp³ cross-coupling, modified versions have been developed to overcome this limitation. nih.gov The development of tetramethyl N-methyliminodiacetic acid (TIDA) boronates, for example, has enabled the automated, iterative, and stereospecific assembly of Csp³-rich molecules. nih.gov These TIDA boronates exhibit enhanced stability toward the aqueous basic conditions typical of Suzuki-Miyaura reactions and the organometallic reagents used in 1,2-metallate rearrangements. nih.gov
This stability allows for stereospecific cross-coupling reactions where the configuration of the chiral Csp³ boronate is retained in the final product. google.com This capability is crucial for the synthesis of complex natural products and pharmaceuticals, where precise control over stereocenters is essential. google.com
Diastereospecific Preparation of Compounds
Chiral variants of the N-methyliminodiacetate ligand have been designed to serve as chiral auxiliaries, enabling the diastereospecific preparation of complex molecules. grillolabuc.comgoogle.com For instance, by complexing racemic secondary alkylboronic acids with a chiral MIDA derivative, the resulting diastereomeric boronates can be separated using standard techniques like chromatography or recrystallization. google.com This method provides access to highly enantioenriched boronic acids. google.com
Furthermore, the inherent chirality of these modified ligands can direct the stereochemical course of subsequent reactions. grillolabuc.com For example, a chiral derivative of MIDA was used to achieve highly diastereoselective epoxidations of alkenyl boronates. grillolabuc.com The enforced proximity of the chiral group on the ligand to the reactive center on the boron-bound substrate effectively controls the facial selectivity of the reaction. grillolabuc.com This strategy has been instrumental in the synthesis of stereochemically complex building blocks for natural product synthesis. grillolabuc.com
Table 4: Chiral MIDA Derivatives in Stereoselective Synthesis
| Chiral Ligand | Application | Outcome | Reference |
|---|---|---|---|
| BIDA (N-2-benzyloxycyclopentyl-iminodiacetic acid) | Resolution of racemic secondary alkylboronic acids. | Separation of diastereomers to yield highly enantioenriched boronic acids (≥99:1 e.r.). google.com | google.com |
| PIDA (chiral MIDA variant) | Diastereoselective epoxidation of alkenyl boronates. | High diastereoselectivity in the formation of α-boryl aldehydes and other chiral building blocks. grillolabuc.com | grillolabuc.com |
Coordination Chemistry of N Methyliminodiacetate Ligands
Ligand Properties of Iminodiacetates
The coordination behavior of iminodiacetate (B1231623) ligands is dictated by their structural and electronic properties, particularly their multidentate nature and the availability of specific donor atoms for metal binding.
Iminodiacetate and its N-substituted derivatives, such as N-methyliminodiacetate, are classic examples of polydentate ligands. researchgate.net Specifically, they function as tridentate (or terdentate) chelators. acs.org A chelating agent is a molecule that can form several bonds to a single metal ion. This capability allows them to bind to a metal center using three donor atoms simultaneously, forming two five-membered chelate rings. The formation of these stable ring structures, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complexes compared to those formed by analogous monodentate ligands. slu.se The stability of these complexes is a key factor in their utility; for instance, zinc(II) is reported to form two strong complexes with methyl-N-iminodiacetate in aqueous solution. slu.se
The coordinating power of iminodiacetate ligands stems from one tertiary amino nitrogen atom and two carboxylate oxygen atoms. rsc.orgnih.gov These N,O,O donor sets allow the ligand to wrap around a metal ion in a pincer-like fashion. When binding to a metal with a preference for octahedral geometry, a single MIDA ligand occupies one face of the octahedron.
Two primary coordination modes, or geometrical isomers, are possible when two tridentate MIDA ligands coordinate to a single metal center:
Meridional (mer) isomer : The two nitrogen atoms are positioned trans to each other, and the three donor atoms of each ligand occupy a plane that bisects the metal ion. Studies on the iron(III) bis-mida complex, [Fe(mida)₂]⁻, have shown that the two tridentate MIDA ligands are arranged in a meridional configuration. researchgate.net
Facial (fac) isomer : The two nitrogen atoms are positioned cis to each other, and the three donor atoms of each ligand occupy one face of the octahedron. Quantum chemical calculations have indicated that for the [Fe(mida)₂]⁻ complex, the mer isomer is more stable than the two possible fac isomers (u-fac and s-fac). researchgate.net
The specific isomer formed can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. oup.com
Formation of Metal Complexes with N-Methyliminodiacetate
N-methyliminodiacetate forms well-defined complexes with a broad spectrum of metal ions, including transition metals, actinides, and technetium, highlighting its versatility as a ligand.
The interaction of MIDA with transition metals has been extensively studied, revealing a rich coordination chemistry.
Iron(III) Complexes : N-methyliminodiacetate forms a highly stable complex with Fe(III). google.com A detailed structural study of the [Fe(III)(mida)₂]⁻ complex revealed a six-coordinate Fe(III) center bound to two tridentate MIDA ligands in a distorted octahedral geometry. researchgate.net The stability constants for the Fe(III)/Fe(II)-mida system have been determined, providing quantitative insight into the strength of these interactions. researchgate.net Iron(III) is known to form strong complexes with alkyl-N-iminodiacetates, which often precipitate from solution. researchgate.net
Nickel(II) Complexes : Ni(II) readily forms complexes with MIDA. rsc.org Kinetic studies on the formation of ternary complexes involving Ni(II)-mida have been conducted using stopped-flow and temperature-jump relaxation methods. rsc.org These investigations provide insight into the mechanisms of ligand exchange reactions. nih.gov NMR studies have also been employed to investigate the dynamic processes occurring in Ni(II) complexes with iminodiacetate and its N-alkylated derivatives. escholarship.org
Cobalt(II) and Cobalt(III) Complexes : Cobalt complexes with MIDA have been synthesized and characterized. For instance, several geometrical isomers of [Co(mida)(mdien)]⁺ (where mdien is 3-methyl-3-azapentane-1,5-diamine) have been prepared and structurally assigned using absorption and ¹³C NMR spectroscopy. oup.com Kinetic studies of ternary complex formation between Co(II)-mida species and other ligands have also been reported. rsc.orgrsc.org Additionally, mixed-ligand Co(III) complexes containing both MIDA and dipeptides have been synthesized and characterized. oup.com
Copper(II) Complexes : Cu(II) forms stable complexes with MIDA, which have been used as models for understanding metal chelation sites in immobilized metal affinity chromatography (IMAC). nih.govacs.org The coordination of peptides to [Cu(II)(mida)] units has been investigated using EPR spectroscopy. nih.gov The kinetics of complex formation between [Cu(mida)] and other small molecules like methylamine (B109427) have been studied, showing the reactions are consistent with the Eigen-Wilkins mechanism. rsc.org Ternary Cu(II) complexes involving N-substituted iminodiacetates and N⁶-substituted adenines have also been structurally characterized. nih.gov
Iridium(III) Complexes : The use of N-methyliminodiacetic acid in the synthesis of iridium complexes has been documented. It has been used as a starting material in the preparation of ligands for luminescent Ir(III) complexes. doi.org While direct structural reports on simple [Ir(mida)₂] type complexes are less common, the utility of the iminodiacetate framework is recognized in the design of more complex, often terdentate, ligands for iridium-based compounds. nih.gov
The chelating properties of MIDA and related ligands are also valuable for complexing f-block elements and radiometals.
Actinide Complexes : Iminodiacetate and its derivatives are effective ligands for actinide ions. mdpi.com The thermodynamic parameters for the complexation of trivalent actinides like Americium (Am) and Curium (Cm) with iminodiacetate have been determined. mdpi.com While the chemistry of actinides with the parent iminodiacetate (IDA) is more extensively documented, N-methyliminodiacetate is also recognized as a potent chelator for these large, hard metal ions. researchgate.net The strong electron-donating and sterically tunable nature of related ligands makes them suitable for stabilizing highly electrophilic actinide ions. rsc.org
Technetium Complexes : Iminodiacetate derivatives are crucial in the field of nuclear medicine, where they are used to form complexes with the metastable isotope technetium-99m (⁹⁹ᵐTc). mdpi.comresearchgate.net These ⁹⁹ᵐTc-iminodiacetate complexes are employed as radiopharmaceutical imaging agents. nih.gov For example, N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetate (HIDA) and related compounds form stable Tc complexes whose chemical properties have been studied electrochemically. nih.gov The preparation of technetium-99m chelates of various N-substituted iminodiacetic acids has been well-established for diagnostic applications. google.com
Structural Analysis of Coordination Complexes
The precise three-dimensional arrangement of atoms in MIDA coordination complexes is determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques. These analyses provide fundamental data on bond lengths, coordination geometries, and isomeric forms.
A study of the solid-state structure of Na[Fe(mida)₂] confirmed a six-coordinate Fe(III) center with two meridionally arranged tridentate MIDA ligands. The resulting FeN₂O₄ chromophore exhibited significant distortion from ideal octahedral symmetry. researchgate.net For zinc(II) complexes with alkyl-N-iminodiacetates, EXAFS spectroscopy has been used to determine the coordination environment in both aqueous solution and the solid state. slu.se In a bis(n-hexyl-N-iminodiacetato)zincate(II) complex, the structure was found to be a distorted octahedron with four shorter Zn-O bonds and two significantly longer Zn-N bonds. slu.se
In the context of mixed-ligand complexes, the crystal structure of u-fac-[Co(ida)(mdien)]⁺ was determined by X-ray diffraction, confirming the geometry assigned by spectroscopic methods. oup.com Similarly, the structures of several ternary copper(II) complexes containing an N-substituted iminodiacetate and an N⁶-substituted adenine (B156593) have been elucidated, showing a common 4+1 coordination at the Cu(II) center where the IDA-like ligand adopts a mer-conformation. nih.gov
The table below summarizes typical coordination environments and structural features for various metal complexes with N-methyliminodiacetate and related iminodiacetate ligands.
| Metal Ion | Complex Example | Coordination Number | Geometry | Key Structural Features / Method |
| Fe(III) | [Fe(mida)₂]⁻ | 6 | Distorted Octahedral | mer isomer; Fe-N and Fe-O bonds. X-ray Diffraction. researchgate.net |
| Zn(II) | [Zn(n-hexyl-IDA)₂]²⁻ | 6 | Distorted Octahedral | 4 short Zn-O bonds, 2 long Zn-N bonds. EXAFS. slu.se |
| Co(III) | u-fac-[Co(ida)(mdien)]⁺ | 6 | Octahedral | u-fac isomer confirmed. X-ray Diffraction. oup.com |
| Cu(II) | [Cu(NBzIDA)(HCy5ade)(H₂O)] | 5 (4+1) | Square Pyramidal | mer-conformation of the IDA-type ligand. X-ray Diffraction. nih.gov |
| Ni(II) | [Ni(mida)(H₂O)₃] | 6 | Octahedral | Inferred from kinetic and spectroscopic data. rsc.orgescholarship.org |
| V(IV)O | [VO(Me-IDA)(H₂O)₂] | 6 | Distorted Octahedral | Monomeric structure proposed. Spectroscopic/Thermal Analysis. researchgate.net |
Coordination Geometries (e.g., Octahedral, Square Planar)
N-methyliminodiacetate complexes exhibit a variety of coordination geometries, largely influenced by the metal ion and the presence of other ligands. numberanalytics.comsimply.sciencelibretexts.org The most prevalent geometry is octahedral , where the metal center is coordinated to two tridentate mida ligands or one mida ligand and three other monodentate ligands. asianpubs.orgresearchgate.netiucr.org For instance, chromium(III) and cobalt(III) readily form octahedral complexes with two mida ligands. asianpubs.orgiucr.org In some cases, a distorted octahedral geometry is observed. asianpubs.orgresearchgate.netiucr.orgslu.se
Square planar geometry is another possibility, particularly with metal ions that favor this coordination, such as palladium(II). nih.gov This geometry is relevant in applications like immobilized metal affinity chromatography (IMAC). nih.gov
The following table summarizes the observed coordination geometries for some N-methyliminodiacetate complexes:
| Metal Ion | Coordination Geometry | Reference |
| Vanadium(IV) | Distorted Octahedral | researchgate.net |
| Chromium(III) | Distorted Octahedral | asianpubs.orgiucr.org |
| Zinc(II) | Distorted Octahedral | slu.se |
| Palladium(II) | Square Planar | nih.gov |
Meridional vs. Facial Configuration
When two tridentate ligands like N-methyliminodiacetate coordinate to a metal center in an octahedral geometry, they can adopt two different isomeric forms: meridional (mer) and facial (fac). asianpubs.orgrsc.orguni-halle.de
Facial (fac) isomer: The three donor atoms of each ligand occupy the vertices of one triangular face of the octahedron. This can lead to cis (unsymmetrical-facial, u-fac) or trans (symmetrical-facial, s-fac) arrangements with respect to the two nitrogen atoms. asianpubs.orgiucr.org
Meridional (mer) isomer: The three donor atoms of each ligand occupy three coplanar coordination sites. asianpubs.org
The substitution of the imino hydrogen in iminodiacetate (ida) with a methyl group in mida has significant consequences for the resulting geometry. asianpubs.orgiucr.org For chromium(III) complexes, ida tends to form cis-facial isomers, whereas mida predominantly yields trans-facial (s-fac) structures. asianpubs.orgiucr.org The trans-meridional isomer has also been observed in some iron(III) complexes with mida. asianpubs.org The choice between facial and meridional coordination can be influenced by factors such as the metal ion and reaction conditions. rsc.orguni-halle.de
| Complex | Isomeric Configuration | Reference |
| K[Cr(ida)₂]·3H₂O | cis-facial (u-fac) | iucr.org |
| Na[Cr(ida)₂]·1.5H₂O | cis-facial (u-fac) | iucr.org |
| Na[Cr(mida)₂] | trans-facial (s-fac) | asianpubs.orgiucr.org |
| [(NH₄)₀.₈K₀.₂][Cr(mida)₂] | trans-facial (s-fac) | asianpubs.orgiucr.org |
| NaFe(mida)₂₂·3H₂O | trans-meridional | asianpubs.org |
Intramolecular Interactions within Complexes
The structure and stability of N-methyliminodiacetate complexes can be influenced by various intramolecular interactions. rsc.orgnih.gov In complexes containing other ligands in addition to mida, hydrogen bonding can occur. nih.gov For example, in palladium(II) mida complexes with peptides, specific hydrogen-bonded interactions are observed between amino acid side chains and the pendant carboxylates of the mida ligand. nih.gov
Impact of Ligand Flexibility on Coordination Environment
The flexibility of the N-methyliminodiacetate ligand allows it to adapt to the preferred coordination geometry of different metal ions. mdpi.comnih.govkuleuven.be This conformational adaptability is crucial in its coordination chemistry. rsc.org For instance, with zinc(II), the ligand can form two five-membered chelate rings upon deprotonation of the nitrogen atom, leading to a distorted octahedral configuration. slu.se However, at low pH where the nitrogen atom is protonated, the ligand can form an eight-membered chelate ring. slu.se This demonstrates how the ligand's flexibility, coupled with solution conditions, dictates the coordination environment. The ability of the ligand to adjust its conformation is a key factor in the formation of stable complexes with a wide range of metal ions. kuleuven.be
Thermodynamic and Kinetic Aspects of Complexation
The formation and stability of metal complexes with N-methyliminodiacetate are governed by thermodynamic and kinetic principles. youtube.comdtic.mil
Complexation Enthalpies and Entropies
The thermodynamics of complexation provide insight into the driving forces behind the formation of N-methyliminodiacetate complexes. numberanalytics.com The enthalpy change (ΔH) reflects the heat absorbed or released during complex formation, while the entropy change (ΔS) relates to the change in disorder of the system.
For the complexation of neptunyl(V) (NpO₂⁺) with N-methyliminodiacetic acid, the reactions are both enthalpy- and entropy-driven. researchgate.net The formation of the 1:1 and 1:2 complexes is characterized by negative enthalpy values, indicating exothermic reactions, and positive entropy values, suggesting an increase in disorder which is favorable for complexation. researchgate.net This is often attributed to the chelate effect, where a multidentate ligand replaces several monodentate solvent molecules.
The temperature-jump relaxation method has been used to determine the activation enthalpies and entropies for the formation and dissociation of ternary complexes, such as those involving cobalt(II)-N-methyliminodiacetate. rsc.org
Stability of Complexes
N-methyliminodiacetate forms stable complexes with a variety of metal ions. researchgate.netpublish.csiro.auacs.org The stability of these complexes is a key feature that has been exploited in various applications, such as in protecting groups for boronic acids in organic synthesis. researchgate.netpublish.csiro.auacs.org The formation of a stable complex with N-methyliminodiacetic acid protects the boronic acid functionality from reacting under certain conditions. researchgate.netpublish.csiro.au
The stability of zinc(II) complexes with alkyl-N-iminodiacetates has been studied, revealing the formation of two stable complexes in aqueous solution. slu.se The stability of these complexes is pH-dependent, with deprotonation of the ligand leading to stronger binding. slu.se The stability of organotin(IV) complexes with N-methyliminodiacetate has also been investigated, with the formation of thermodynamically stable complexes being supported by negative enthalpy and positive entropy values. ijsr.net
Spectroscopic and Computational Studies
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for elucidating the molecular structure and electronic properties of chemical compounds. However, specific experimental data for DIETHYL N-METHYLIMINODIACETATE is not present in the surveyed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁷O)
NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule.
¹H and ¹³C NMR: While detailed ¹H and ¹³C NMR data are available for the parent compound, N-methyliminodiacetic acid (MIDA), no such spectra have been published for this compound. Predicted spectra would be purely theoretical and would not constitute the requested detailed research findings.
¹¹B and ¹⁷O NMR: There is no indication in the literature of ¹¹B or ¹⁷O NMR studies being conducted on this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. Although the IR spectrum for MIDA has been documented, showing characteristic absorptions for carboxylic acid groups, a corresponding experimental spectrum for this compound, which would show characteristic ester C=O and C-O stretches, could not be located.
Mass Spectrometry (GC-MS, HRMS, ESI-TOF)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While mass spectrometry data exists for MIDA, no published reports on the mass spectral analysis of this compound using techniques such as GC-MS, HRMS, or ESI-TOF were found.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about electronic transitions within a molecule. This technique is most informative for compounds with chromophores, such as conjugated systems. As this compound lacks significant chromophores, it is not expected to show strong absorption in the UV-Visible range. No experimental UV-Visible spectra for this compound have been reported.
Electron Spin Resonance (ESR) Spectroscopy
ESR (or EPR) spectroscopy is a technique specific to species with unpaired electrons (radicals or paramagnetic metal ions). As this compound is a diamagnetic molecule with no unpaired electrons, ESR spectroscopy is not an applicable characterization technique.
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze the crystalline structure of solid materials. As this compound is typically handled as a liquid or oil, PXRD analysis would not be a standard characterization method unless a stable crystalline form is prepared. No PXRD data for this compound is available in the literature.
Crystallographic Analysis
Crystallographic analysis is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, angles, and intermolecular interactions that govern the material's properties. However, a comprehensive search of crystallographic databases and peer-reviewed literature did not yield a reported crystal structure for this compound. The following sections detail the types of analyses that would be conducted if such data were available.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a compound. This technique allows for the precise measurement of the unit cell dimensions (the fundamental repeating unit of a crystal) and the positions of atoms within it.
A search for a published SCXRD study for this compound did not yield specific results. If a crystal structure were determined, it would provide crucial data such as:
Crystal system (e.g., monoclinic, orthorhombic)
Space group
Unit cell parameters (a, b, c, α, β, γ)
Volume of the unit cell (V)
Number of molecules per unit cell (Z)
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a molecular surface defined by its electron distribution, it provides insights into how molecules pack together.
Analysis of Bond Lengths and Angles
The precise determination of bond lengths and angles is a primary output of a single-crystal X-ray diffraction study. This data confirms the covalent framework of the molecule and can reveal structural strain or unusual electronic effects.
Without experimental crystallographic data for this compound, a definitive table of its bond lengths and angles cannot be constructed. For comparison, typical bond lengths in related structures would be expected, such as C-N, C-C, C=O, and C-O single bonds, but specific values for the target compound remain undetermined. nih.gov
Hydrogen Bonding Interactions (Intramolecular and Intermolecular)
Hydrogen bonds are critical directional interactions that significantly influence molecular conformation and crystal packing. The structure of this compound features potential hydrogen bond acceptors (the carbonyl and ester oxygen atoms) but lacks traditional donor protons like O-H or N-H.
Therefore, the primary hydrogen bonding interactions would be of the weaker C-H···O type. A crystallographic study would be necessary to identify the presence, geometry (distance and angle), and nature (intramolecular vs. intermolecular) of these weak interactions and their role in stabilizing the crystal structure.
Supramolecular Architectures
A description of the supramolecular architecture of this compound is contingent upon the determination of its crystal structure. The analysis would detail how individual molecules assemble into larger, ordered structures.
Computational Chemistry and Theoretical Modeling
Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, often complementing experimental data. Methods like Density Functional Theory (DFT) can be used to optimize molecular geometry, calculate vibrational frequencies, and predict electronic properties.
A specific theoretical or computational modeling study focused on this compound was not found in the surveyed literature. Such a study could, in the absence of experimental data, predict the lowest energy conformation of the molecule, its bond lengths and angles, and its electrostatic potential surface, offering a theoretical glimpse into its structural and electronic characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be instrumental in predicting its three-dimensional geometry, vibrational frequencies (corresponding to IR and Raman spectra), and various electronic properties. Theoretical studies on related compounds often employ DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), to understand reaction mechanisms and molecular stability. dergipark.org.tr
A typical DFT study on this compound would involve:
Geometry Optimization: Determining the most stable conformation of the molecule by finding the minimum energy structure.
Frequency Analysis: Calculating vibrational modes to confirm the optimized structure is a true minimum on the potential energy surface and to predict its infrared and Raman spectra.
Electronic Property Calculation: Determining properties such as total energy, dipole moment, and the distribution of electron density.
Molecular Docking Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. The process involves predicting the binding mode and affinity, often expressed as a docking score.
A molecular docking study for this compound would require:
A defined three-dimensional structure of the target receptor.
The three-dimensional structure of this compound (which could be obtained from DFT calculations).
Docking software (e.g., AutoDock, Glide) to perform the simulation.
The results would highlight potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the compound and the target's active site. Without specific studies, it is not possible to provide data on the binding affinities or interaction patterns of this compound with any particular biological target.
Quantum Chemical Descriptors
Quantum chemical descriptors are values derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. These are often calculated using the outputs of DFT computations. Key descriptors include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor of molecular stability and reactivity. edu.krd A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. edu.krd The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr
Hardness (η) and Softness (S): These are measures of a molecule's resistance to change in its electron distribution. Hardness is proportional to the HOMO-LUMO gap, so molecules with a large gap are considered "hard," and those with a small gap are "soft." edu.krd
The table below illustrates the kind of data that would be generated from such a study. Note that the values are hypothetical as no specific published data for this compound exists.
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.0 eV | Chemical reactivity and stability |
| Hardness (η) | 3.0 eV | Resistance to charge transfer |
| Softness (S) | 0.33 eV⁻¹ | Propensity for charge transfer |
| Dipole Moment | 2.5 D | Molecular polarity |
Mechanistic Studies through Computational Approaches
Computational chemistry provides invaluable tools for investigating reaction mechanisms, allowing researchers to map out the energy profiles of chemical reactions, identify transition states, and understand the factors that control reaction rates and product selectivity. For Diethyl N-M-ethyliminodiacetate, computational approaches could be used to study its synthesis or its reactions with other chemical species.
For instance, a mechanistic study on the formation of this compound could involve:
Calculating the energies of reactants, products, intermediates, and transition states.
Determining the activation energy barriers for different potential reaction pathways.
Analyzing the electronic structure at various points along the reaction coordinate to understand bond formation and cleavage.
Such studies, often relying on DFT, can confirm or predict whether a proposed reaction mechanism is thermodynamically and kinetically favorable. dergipark.org.tr However, no specific computational mechanistic studies for the synthesis or reactivity of this compound have been reported in the available literature.
Applications in Advanced Materials and Chemical Synthesis
Polymer Chemistry and Materials Science
The unique properties of MIDA boronate esters have enabled significant advancements in the synthesis of advanced polymeric materials, particularly for applications in organic electronics.
A significant application of MIDA chemistry is in the polycondensation of thienyl-based monomers. Thienyl di-MIDA boronate esters can be readily synthesized through electrophilic C–H borylation, resulting in bench-stable, crystalline solids with high purity. acs.orgacs.orgnih.gov These MIDA-protected monomers serve as homo-bifunctionalized (AA-type) building blocks in Suzuki–Miyaura copolymerizations. acs.orgnih.gov
The success of these polymerizations hinges on the controlled, slow release of the reactive boronic acid from the stable MIDA ester. cambridge.org Research has identified optimal conditions for this process, employing potassium hydroxide (B78521) (KOH) as a base in biphasic solvent systems like tetrahydrofuran (B95107) (THF) and water. acs.orgacs.org This slow-release mechanism is crucial for achieving high-fidelity cross-coupling and preventing side reactions, which is essential for forming long polymer chains. acs.orgresearchgate.net The rate of MIDA hydrolysis can be tuned by the choice of base; for instance, the hydrolysis of the MIDA groups on an electron-rich monomer like CPDT-di(MIDA) is significantly slower with potassium phosphate (B84403) (K₃PO₄) compared to KOH, making KOH the more effective base for polymerization in this specific system. acs.org
The optimized polycondensation protocol for thienyl di-MIDA boronate esters consistently produces high molecular weight alternating copolymers in excellent yields. acs.orgnih.govresearchgate.net This methodology has been successfully applied to create a range of five important alternating thienyl copolymers that are either identical or analogous to state-of-the-art materials used in organic electronics. acs.org The molecular weights achieved are comparable to, and in some cases exceed, those obtained through traditional methods like Stille copolymerization. acs.orgacs.orgnih.gov
The use of MIDA boronate esters provides a significant advantage by offering a bench-stable and low-toxicity alternative to the highly toxic di-trimethylstannyl monomers commonly used in Stille couplings for synthesizing these important polymers. acs.orgnih.govresearchgate.net
Table 1: Comparison of Polymerization Results for pCPDT-BT Synthesis Data sourced from studies on the polycondensation of CPDT-di(MIDA) (3) and 4,7-dibromo-benzo[c]-1,2,5-thiadiazole (4). acs.org
| Entry | Base | Yield (%) | M_n (kDa) | M_w (kDa) | Notes |
| 1 | K₃PO₄ | 13 | 5.6 | 7.3 | Incomplete polymerization after 24h. |
| 2 | KOH | 95 | 39.8 | 83.6 | Optimal conditions, polymerization complete within 24h. |
| 3 | Stille | >95 | 36.0 | 72.0 | Representative result from a Stille coupling procedure. |
M_n: Number-average molecular weight; M_w: Weight-average molecular weight. Determined by GPC in 1,2,4-trichlorobenzene (B33124) at 160 °C against polystyrene standards.
Conjugated polymers are fundamental materials for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics. bohrium.comrsc.org The MIDA-based polycondensation strategy directly contributes to this field by enabling the efficient and non-toxic synthesis of high-performance π-conjugated thienyl-containing polymers. cambridge.orgresearchgate.net
The ability to produce well-defined, high molecular weight copolymers with controlled structures is critical for optimizing charge transport and other electronic properties. ung.si For example, polymers based on fused thiophene (B33073) building blocks like cyclopentadithiophene (CPDT) are known for their excellent electronic characteristics. acs.org The MIDA boronate ester methodology provides a reliable route to these materials, facilitating the development of next-generation organic electronics. acs.orgacs.org This approach avoids the use of toxic organostannane reagents, making the synthesis process greener and more sustainable. acs.org
The utility of MIDA boronates extends to other polymerization techniques, including free-radical polymerization. numberanalytics.comfiveable.me A key finding is that the MIDA boronate group remains stable and intact under reversible addition-fragmentation chain transfer (RAFT) polymerization conditions. bldpharm.combldpharm.com RAFT is a form of controlled free-radical polymerization that allows for the synthesis of polymers with well-defined architectures and molecular weights. whiterose.ac.uk
This stability allows for the creation of MIDA boronate-containing monomers that can be incorporated into polymers. The resulting materials are versatile platforms; the MIDA boronate groups can be subsequently deprotected and subjected to Suzuki cross-coupling reactions, enabling the post-polymerization functionalization of the polymer chains. bldpharm.combldpharm.com This opens up pathways to a wide array of functionalized and organoboron polymers. bldpharm.com
Building Blocks for Complex Molecular Architectures
Beyond polymer science, MIDA boronates have revolutionized the synthesis of complex small molecules through a building block-based approach.
Inspired by the iterative processes found in nature, such as peptide biosynthesis, a platform for small molecule synthesis has been developed based on the iterative cross-coupling (ICC) of MIDA boronate building blocks. grillolabuc.comnih.govnih.gov This strategy simplifies the synthesis of complex molecules into a series of repeated deprotection and coupling steps, a process that has been successfully automated. nih.govnih.govacs.org
In this platform, bifunctional building blocks, typically halo-boronic acids protected as their MIDA esters, are used. grillolabuc.comacs.org The MIDA group serves as a robust protecting group for the boronic acid, rendering the building block stable to a wide variety of reaction conditions and purification techniques like chromatography. grillolabuc.com The iterative cycle involves a Suzuki-Miyaura cross-coupling reaction at the halide position, followed by the mild basic deprotection of the MIDA group to reveal a new boronic acid, which is then ready for the next coupling cycle. grillolabuc.com
This powerful, building block-based approach has been used to synthesize numerous classes of small molecules, including polyene natural products, pharmaceuticals, and complex polycyclic systems. nih.govacs.org For instance, the polyene motifs found in over 75% of all polyene natural products have been synthesized from just 12 MIDA boronate building blocks using this iterative method. grillolabuc.comnih.gov
Synthesis of Polyene-Based Compounds
Diethyl N-methyliminodiacetate is integral to the synthesis of polyene-based compounds through its derivative, N-methyliminodiacetic acid (MIDA) boronate. This method is inspired by the iterative assembly of building blocks in natural product biosynthesis. grillolabuc.comresearchgate.net The MIDA boronates serve as stable, protected forms of boronic acids, which are otherwise prone to decomposition, especially in the case of polyenylboronic acids. grillolabuc.comnih.gov This stability allows for a generalized and automated approach to small molecule synthesis. grillolabuc.com
The process involves the iterative cross-coupling of haloboronic acids protected as MIDA boronates. grillolabuc.comresearchgate.net This strategy has been successfully employed to create a wide array of polyene motifs, including those found in over 75% of all polyene natural products, using a limited set of MIDA boronate building blocks. grillolabuc.comnih.gov The MIDA protecting group can be easily removed under mild aqueous basic conditions to reveal the free boronic acid for the subsequent cross-coupling reaction. grillolabuc.comfrontiersin.org This "slow-release" of the boronic acid can lead to significant improvements in the yield of the cross-coupling reaction. grillolabuc.com
A notable example is the synthesis of the heptaene fragment of vacidin A, where the challenging cis-diene moiety was generated through the coupling of a MIDA-protected boronic acid. frontiersin.org This building block-based approach not only allows for the synthesis of known natural products but also provides a pathway to new polyene natural product-like compounds through combinatorial assembly. nih.gov
Construction of Macrocyclic and Polycyclic Structures
The utility of N-methyliminodiacetic acid (MIDA) boronates, derived from this compound, extends to the synthesis of complex macrocyclic and polycyclic molecules. grillolabuc.com A "linear-to-cyclized" strategy is often employed, where Csp3 boronate building blocks are iteratively assembled into linear precursors. grillolabuc.com These linear chains are then cyclized to form the desired cyclic frameworks commonly found in many natural products and similar structures. grillolabuc.com
This iterative assembly process, akin to solid-phase peptide synthesis, relies on the sequential coupling of bifunctional MIDA boronate building blocks. grillolabuc.comsci-hub.se The stability of MIDA boronates under various reaction conditions is crucial for carrying the boron-containing intermediates through multiple synthetic steps without degradation. core.ac.uk This approach has been instrumental in the synthesis of a diverse range of complex small molecules, including those with intricate macrocyclic and polycyclic architectures. sci-hub.se The development of automated synthesis platforms based on this chemistry has further accelerated the construction of these complex structures. grillolabuc.com
Preparation of Functionalized Heterocycles
N-methyliminodiacetic acid (MIDA) boronates are valuable reagents in the synthesis of functionalized heterocyclic compounds. nih.gov A general method for preparing 2-heterocyclic MIDA boronates from the corresponding bromides has been developed, involving the direct transligation of 2-heterocyclic trialkoxyborate salts with N-methyliminodiacetate. nih.gov This method provides access to a wide range of otherwise difficult-to-access building blocks. nih.gov
These MIDA boronate functionalized heterocycles, such as isoquinolines, pyrroles, and indoles, can then be used in further synthetic transformations. researchgate.net For instance, they can participate in Suzuki-Miyaura cross-coupling reactions with high efficiency. researchgate.net Additionally, intramolecular Chan-Lam etherification and amination of appropriately functionalized MIDA boronates can lead to the formation of fused heterocyclic products. researchgate.net The synthesis of borylated heterocycles like thiazoles and imidazopyridines has also been achieved using acyl boronates derived from MIDA. scholaris.ca
Synthesis of Functionalized Tetrahydronaphthalenes
The synthesis of functionalized tetrahydronaphthalenes can be achieved through rhodium-catalyzed [2+2+2] cycloaddition reactions. dntb.gov.ua In this context, while not directly involving this compound in the catalytic cycle itself, the broader synthetic strategies often employ MIDA boronates for the preparation of functionalized starting materials or for subsequent transformations of the tetrahydronaphthalene core. A recent approach involves the TaCl5-mediated reaction of 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes to selectively form substituted tetrahydronaphthalenes. chemrxiv.org
Catalytic Applications
Beyond its role in stoichiometric synthesis, derivatives of this compound also find applications in catalysis.
Ligands in Metal Catalysis
N-methyliminodiacetic acid (MIDA) has been explored as a ligand in metal-catalyzed reactions. In palladium-catalyzed C–H functionalization, for example, mono-N-protected amino acids, a class of ligands that includes MIDA derivatives, have been shown to coordinate with the palladium(II) center. nih.gov This coordination can influence the reactivity and selectivity of the catalytic process. nih.gov The modular nature of these ligands allows for the expedient synthesis of a library of candidates to optimize catalytic performance for specific substrates. nih.gov N-heterocyclic carbenes (NHCs), another important class of ligands, have been used in iridium complexes for light-driven water oxidation catalysis, where the electronic properties of the ligand influence the catalytic activity. rsc.org
Role in Petasis Reaction
Based on a comprehensive review of the available scientific literature, there is no direct evidence or detailed research findings concerning the specific role of This compound in the catalysis of carbon monoxide coupling reactions.
Extensive searches for the application of this particular compound as a catalyst, ligand, or key reagent in palladium- or rhodium-catalyzed carbon monoxide coupling have not yielded relevant results. The research in this area primarily focuses on other types of ligands and catalytic systems.
While the related compound, N-methyliminodiacetic acid (MIDA), is well-documented in the context of MIDA boronates for use in Suzuki-Miyaura cross-coupling reactions, this application does not involve the direct coupling of carbon monoxide. unimi.itresearchgate.netrsc.orgeie.grresearchgate.net Furthermore, literature describing carbonylation reactions sometimes mentions other "diethyl" compounds, such as diethyl dicarbonate (B1257347) as a carbonyl source, but this is unrelated to this compound. rsc.org
Therefore, the section on "Catalysis in Carbon Monoxide Coupling" focusing solely on this compound cannot be generated due to a lack of available scientific information on this specific topic.
Biological and Biomedical Research Applications
Medicinal Chemistry and Drug Discovery
The most significant impact of Diethyl N-methyliminodiacetate and its associated MIDA boronates is in the field of medicinal chemistry, where they serve as foundational tools for building complex and pharmaceutically important molecules.
The MIDA boronate synthesis platform, which uses N-methyliminodiacetic acid (the parent compound of this compound), has proven to be a revolutionary tool for modifying complex natural products. nih.gov Its most notable application is in the derivatization of Amphotericin B. researchgate.netgrillolabuc.com AmB's utility is hampered by severe side effects, including nephrotoxicity, which is linked to its interaction with cholesterol in human cell membranes. core.ac.uknih.gov
By using MIDA boronate-based synthesis, researchers can selectively modify parts of the AmB structure. grillolabuc.com This synthetic capability enabled a breakthrough in understanding AmB's mechanism, revealing that it kills yeast by extracting ergosterol (B1671047) directly from the fungal membrane. grillolabuc.com This insight has guided the development of new AmB derivatives that are designed to bind selectively to ergosterol (in fungi) over cholesterol (in humans), thereby aiming for a much-improved therapeutic index. grillolabuc.com
| Research Focus | Key Finding | Significance | Reference |
|---|---|---|---|
| Mechanism of Action | Synthesis-enabled studies showed AmB acts as a "sterol sponge," extracting ergosterol from fungal membranes. | Shifted understanding from a pure ion-channel model to an extraction model, providing new targets for derivative design. | grillolabuc.com |
| Toxicity Reduction | Derivatization aims to increase selective binding to fungal ergosterol over human cholesterol. | Potential for new AmB analogs with significantly lower toxicity and fewer side effects. | grillolabuc.comcore.ac.uk |
| Synthetic Platform | The MIDA boronate platform allows for iterative and controlled synthesis of complex AmB derivatives. | Overcomes previous challenges in modifying the complex structure of AmB, accelerating drug discovery. | researchgate.netnih.gov |
The iterative cross-coupling of MIDA boronates represents a general and powerful platform for small molecule synthesis. nih.gov This automated approach simplifies the creation of complex molecules that were previously time-consuming to produce. grillolabuc.comnih.gov The methodology has been successfully used to access a wide array of structures, including the polyene motifs found in over 75% of all polyene natural products. researchgate.netnih.gov
The utility of this process extends to creating highly functionalized and pharmaceutically relevant scaffolds. For example, a palladium-catalyzed heteroannulation process has been developed to synthesize C2 borylated indoles using MIDA boronates. acs.org This provides access to a class of compounds with significant potential in drug development. acs.org The versatility of the platform is further demonstrated by its application in the concise synthesis of the Aspidosperma alkaloid Goniomitine. acs.org
A central theme in the application of MIDA boronate chemistry is the pursuit of safer, less toxic pharmaceuticals. The work on Amphotericin B is a prime example, where the synthesis-enabled mechanistic understanding has directly led to the development of less toxic derivatives. researchgate.netgrillolabuc.comnih.gov These new compounds have been shown to have a dramatically improved therapeutic index in vitro and in vivo. grillolabuc.com
Beyond specific drug derivatives, the reagents themselves offer a less toxic approach to synthesis. MIDA boronate esters are noted as being bench-stable, crystalline solids that are alternatives to the highly toxic organostannane reagents often used in certain polymerization reactions. acs.org Furthermore, the MIDA ligand itself is biodegradable, which makes the waste stream from these chemical couplings easier to manage. acs.org This focus on creating both safer final products and employing safer synthetic intermediates underscores the importance of this chemical strategy in modern drug discovery. nih.govacs.org
Applications in Peptide Chemistry
While this compound itself is not directly used for peptide elongation, its core structure, N-methyliminodiacetic acid (MIDA), is pivotal in a revolutionary approach to small molecule synthesis that mirrors peptide synthesis. Boronic acids, which are important building blocks, are often unstable. However, by protecting them as MIDA boronates, they become remarkably stable, crystalline, and easy to handle, purify, and store. nih.govnih.gov
This stability has enabled the development of an "iterative cross-coupling" (ICC) platform. nih.gov In this methodology, bifunctional building blocks protected as MIDA boronates are used in sequential coupling reactions, analogous to the way N-protected amino acids are used in solid-phase peptide synthesis. nih.govresearchgate.net The MIDA group acts as a protecting group for the boronic acid, which can be selectively removed under mild aqueous basic conditions to allow for the next coupling step. nih.govnih.gov This strategy allows for the systematic and controlled assembly of complex molecules, and novel amino acid MIDA boronates have been developed specifically as building blocks for peptide chemistry. rsc.orgrsc.org
Synthesis of Functionalized Unnatural Amino Acids
The synthesis of unnatural amino acids, which are crucial components in medicinal chemistry, remains a significant challenge. The MIDA boronate platform provides a powerful and versatile solution. By using MIDA-protected boronic acid derivatives, chemists can construct complex and functionalized non-proteogenic amino acids. nih.gov
A key innovation is the creation of α-boryl aldehydes from MIDA boronates. nih.govacs.org These aldehydes are stable, versatile intermediates that can be transformed into a wide array of functionalized boronic acid derivatives, including unnatural amino acids, that are otherwise difficult to synthesize. acs.org For example, β-boronoalanine (AlaB), in the form of a MIDA boronate, can be synthesized from aspartic acid and subsequently used in cross-coupling reactions to create a diverse collection of modified amino acids and peptides. nih.gov This approach has been used to synthesize novel phenylalanine and tyrosine derivatives containing a MIDA boronate group, which are stable and can be prepared in an enantiomerically pure form. rsc.orgrsc.org
Radiopharmaceutical and Imaging Applications
The iminodiacetic acid (IDA) scaffold, the core of this compound, is a cornerstone of radiopharmaceutical chemistry, particularly for creating imaging agents with the radionuclide Technetium-99m (99mTc).
Technetium-99m (99mTc) Labeling for Biomedical Imaging
Iminodiacetic acid and its derivatives are highly effective chelating agents for Technetium-99m. The process involves reducing 99mTc from its pertechnetate (B1241340) form (TcO₄⁻), typically obtained from a generator, to a lower oxidation state using a reducing agent like stannous chloride or sodium dithionite. walshmedicalmedia.comresearchgate.netgoogle.com This reduced technetium then forms a stable complex with the IDA derivative. walshmedicalmedia.com
These 99mTc-IDA complexes, often referred to as HIDA (hepato-iminodiacetic acid) agents, are widely used for hepatobiliary scintigraphy. nih.goviaea.org By modifying the substituents on the IDA molecule, researchers can fine-tune the pharmacokinetic properties of the resulting radiopharmaceutical, such as its clearance rate from the blood and its uptake by the liver. google.comiaea.orgnih.gov For instance, N-(3-bromo-2,4,6-trimethylacetanilide)iminodiacetic acid (also known as mebrofenin) is a well-established HIDA agent that provides high-quality diagnostic images of the hepatobiliary system. koreascience.krsnmjournals.org
Applications as Drug Transport and Delivery Vehicles
The iminodiacetic acid structure can function as a component of drug transport and delivery systems. While not a drug delivery vehicle on its own, the IDA moiety can be incorporated into larger molecular constructs designed for targeted delivery. Dendrimers, a class of highly branched polymers, have been investigated as potential carriers for IDA derivatives. nih.govscispace.comumed.pl Studies have shown that poly(amidoamine) (PAMAM) dendrimers can form complexes with IDA derivatives, primarily through electrostatic interactions, and can enhance their solubility. nih.govumed.pl
Furthermore, when complexed with a paramagnetic metal like gadolinium (Gd) for MRI or a radionuclide like 99mTc for SPECT imaging, these IDA-dendrimer constructs can serve as targeted imaging agents. scispace.com The dendrimer acts as a macromolecular carrier, altering the biodistribution of the attached IDA complex. scispace.comumed.pl This strategy aims to improve the delivery of contrast or radioactive agents to specific sites, such as the liver, for enhanced diagnostic imaging. scispace.com
Radiotracers for Monitoring Metabolic Pathways
The primary application of 99mTc-labeled iminodiacetic acid derivatives is as radiotracers for monitoring the metabolic pathway of bilirubin. nih.govkarger.com After intravenous injection, these tracers bind to albumin in the blood, are transported to the liver, and are taken up by hepatocytes through a transport mechanism similar to that of bilirubin. snmjournals.orgmdpi.com
Interactive Data Table: Applications of Iminodiacetate (B1231623) Derivatives
| Field | Application | Key Features | Relevant Compounds |
| Peptide Chemistry | Iterative small molecule synthesis | MIDA group protects boronic acids, enabling controlled, sequential coupling. nih.govresearchgate.net | N-Methyliminodiacetic Acid (MIDA) Boronates |
| Unnatural Amino Acids | Synthesis of functionalized amino acids | MIDA boronates serve as stable precursors for complex amino acids. rsc.orgnih.gov | Phenylalanine MIDA boronate, Tyrosine MIDA boronate |
| Biomedical Imaging | Hepatobiliary scintigraphy | IDA moiety chelates 99mTc to form stable radiotracers. walshmedicalmedia.comnih.gov | 99mTc-Mebrofenin, 99mTc-Disofenin |
| Drug Delivery | Carrier for imaging agents | IDA derivatives can be attached to macromolecules like dendrimers. nih.govscispace.com | Gadolinium-IDA-PAMAM complexes |
| Metabolic Monitoring | Tracing hepatobiliary function | 99mTc-IDA complexes mimic the metabolic pathway of bilirubin. karger.commdpi.com | 99mTc-Iminodiacetic Acid analogues |
Environmental Considerations and Analysis
Environmental Fate and Distribution
Pathways into the Environment (e.g., air, water, soil)
The entry points of Diethyl N-methyliminodiacetate into the environment have not been specifically documented. Potential pathways would be associated with its manufacturing, use, and disposal. As a derivative of N-methyliminodiacetic acid, its release could occur through industrial wastewater, improper disposal of commercial products containing the compound, or atmospheric deposition if it possesses significant volatility. Without specific information on its applications, a definitive assessment of its primary release routes is not possible.
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. The potential for this compound to bioaccumulate would depend on its octanol-water partition coefficient (Log Kow). A high Log Kow would suggest a greater potential to accumulate in fatty tissues of organisms. Without experimental or estimated Log Kow values for this compound, its bioaccumulation potential remains unknown.
Monitoring in Environmental Samples
Effective monitoring techniques are essential for determining the presence and concentration of a compound in the environment. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would likely be suitable for detecting this compound in water, soil, and sediment samples. However, no standardized methods for its environmental monitoring have been reported in the scientific literature.
Ecotoxicity Studies
Ecotoxicity studies are crucial for understanding the potential adverse effects of a compound on living organisms in the environment.
Effects on Aquatic and Terrestrial Organisms
There is currently no available data on the toxicity of this compound to aquatic or terrestrial organisms. To assess its ecotoxicological risk, a range of studies would be required, including:
Acute and chronic toxicity tests on representative aquatic species from different trophic levels, such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Pimephales promelas).
Toxicity tests on terrestrial organisms, such as earthworms and various plant species, to evaluate its potential impact on soil ecosystems.
Table 2: Required Ecotoxicity Data for this compound
| Test Type | Organism | Endpoint | Data Availability |
|---|---|---|---|
| Acute Aquatic Toxicity | Fish | LC50 (96-hour) | Not available |
| Acute Aquatic Toxicity | Daphnia | EC50 (48-hour) | Not available |
| Algal Toxicity | Algae | EC50 (72-hour) | Not available |
| Chronic Aquatic Toxicity | Fish | NOEC/LOEC | Not available |
| Chronic Aquatic Toxicity | Daphnia | NOEC/LOEC | Not available |
| Terrestrial Toxicity | Earthworm | LC50 | Not available |
No-Observed Effect Concentrations (NOEC) for various species
The No-Observed-Effect Concentration (NOEC) is a key metric in ecotoxicology, representing the highest tested concentration of a substance at which no statistically significant adverse effect is observed in a given species compared to a control group. chemsafetypro.comquantics.co.ukvims.edu This value is determined through long-term ecotoxicity studies and is used in environmental risk assessment. chemsafetypro.com It is important to note that the NOEC is dependent on the specific concentrations selected for testing and is not necessarily a "no-effect" level, but rather the highest concentration tested that did not produce a statistically significant effect. quantics.co.ukoecd.org
Despite a thorough review of available scientific literature and databases, specific No-Observed-Effect Concentration (NOEC) data for this compound could not be located. Ecotoxicological data is often not available for all chemical compounds, particularly specialized laboratory reagents. fishersci.comresearchgate.net General ecotoxicity information for the parent compound, N-methyliminodiacetic acid (MIDA), indicates that its toxicological properties have not been fully investigated, and it is advised that it should not be released into the environment or drains. fishersci.com
Waste Stream Management
Biodegradability of MIDA
N-methyliminodiacetic acid (MIDA), the protecting group derived from this compound, is noted for being biodegradable. thieme-connect.com This characteristic is a significant advantage in the context of green chemistry and waste management. The biodegradability of MIDA simplifies the handling of waste streams generated from chemical reactions, such as Suzuki-Miyaura cross-couplings where MIDA boronates are used. The decomposition of MIDA into less harmful substances reduces the long-term environmental impact of the chemical waste.
Table 1: Biodegradability of N-methyliminodiacetic acid (MIDA)
| Property | Description | Source |
| Biodegradability | N-methyliminodiacetic acid (MIDA) is reported to be biodegradable. | thieme-connect.com |
| Significance | This property makes the waste stream from cross-coupling reactions using MIDA boronates easier to manage and environmentally friendlier. |
Handling of Waste from Cross-Coupling Reactions
The management of waste generated from cross-coupling reactions involving MIDA boronates requires adherence to standard laboratory safety and environmental regulations. The biodegradable nature of the MIDA ligand is a key consideration that facilitates easier waste handling.
The general procedure for managing waste from these reactions involves several steps. After the reaction is complete, the MIDA protecting group can be removed from the desired product. This is often achieved under mild aqueous basic conditions. The resulting waste stream will contain the MIDA ligand, residual solvents, palladium catalyst, and other byproducts.
Given MIDA's biodegradability, the primary environmental concern often shifts to the other components in the waste. Solvents used in the reaction, such as tetrahydrofuran (B95107) (THF), acetone, or ethyl acetate, must be collected as hazardous chemical waste. These are typically segregated into halogenated or non-halogenated solvent waste streams as per institutional and local regulations. The palladium catalyst, a heavy metal, must also be disposed of as hazardous waste. It is crucial to collect all aqueous and organic waste from the reaction and workup steps in appropriately labeled, sealed containers. Solid wastes, such as used silica (B1680970) gel from chromatography, should also be collected and labeled as hazardous solid waste, noting the chemicals they are contaminated with.
Table 2: General Guidelines for Handling Waste from MIDA-based Cross-Coupling Reactions
| Step | Action | Rationale |
| 1. Collection | Collect all liquid waste, including aqueous and organic layers from workup, in a designated, sealed hazardous waste container. | To prevent release of solvents, catalysts, and byproducts into the environment. |
| 2. Segregation | Separate halogenated and non-halogenated solvent waste streams. | To comply with hazardous waste disposal regulations and facilitate proper treatment. |
| 3. Solid Waste | Collect solid waste, such as contaminated silica gel or filter paper, in a separate, labeled container for solid hazardous waste. | To ensure proper disposal of solid materials contaminated with hazardous chemicals. |
| 4. Labeling | Clearly label all waste containers with their contents, including the names of solvents and key chemical contaminants like the palladium catalyst. | For safety, proper handling, and regulatory compliance. |
| 5. Disposal | Dispose of all generated waste through an approved institutional or commercial hazardous waste management program. | To ensure environmentally responsible and legally compliant disposal of chemical waste. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing diethyl N-methyliminodiacetate with high purity, and how can researchers verify its structural integrity?
- Methodology :
- Synthesis : Use a two-step reaction involving esterification of iminodiacetic acid with ethanol under acidic catalysis, followed by N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃). Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) to isolate the product. Confirm purity using gas chromatography (GC) with flame ionization detection (FID) .
- Characterization : Validate structure via H and C NMR spectroscopy, comparing peak assignments to literature data. For example, the methyl group adjacent to the nitrogen atom typically resonates at δ 2.7–3.1 ppm in H NMR .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis. Label containers with hazard warnings (e.g., "Irritant") .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water rinses to prevent spreading .
Q. How can researchers determine the solubility profile of this compound in common organic solvents?
- Methodology :
- Solubility Testing : Prepare saturated solutions in solvents like dichloromethane, ethanol, and diethyl ether. Shake mixtures at 25°C for 24 hours, then filter and quantify dissolved compound via gravimetric analysis .
- Polarity Assessment : Compare solubility with solvents of known polarity indices (e.g., diethyl ether: 2.8; ethanol: 5.2) to infer compound polarity .
Advanced Research Questions
Q. What experimental design strategies can optimize reaction yields while minimizing by-products in this compound synthesis?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate factors like temperature, catalyst concentration, and reaction time. For example, a central composite design (CCD) can identify optimal conditions for esterification .
- By-Product Analysis : Characterize impurities (e.g., unreacted starting materials) via LC-MS and adjust reaction stoichiometry or quenching protocols accordingly .
Q. How should researchers resolve contradictions in published data on the compound’s stability under varying pH conditions?
- Methodology :
- Systematic Replication : Reproduce conflicting studies using standardized buffers (e.g., pH 3–10) and monitor degradation via UV-Vis spectroscopy at λ = 220–260 nm.
- Statistical Analysis : Apply ANOVA to assess significance of pH effects on stability, using a significance threshold of .
Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound?
- Methodology :
- Kinetic Profiling : Conduct time-resolved H NMR experiments in D₂O to track ester hydrolysis. Calculate rate constants () using pseudo-first-order kinetics.
- Activation Energy : Determine via Arrhenius plots by measuring at 20–60°C. Compare results to theoretical DFT calculations for mechanistic validation .
Q. How can researchers design a robust literature review framework to identify gaps in this compound applications?
- Methodology :
-
Database Search : Use Web of Science and Google Scholar with keywords like "N-methyliminodiacetate derivatives" and "ester hydrolysis mechanisms." Filter results by citation count (>20) and publication date (last 10 years) .
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Gap Analysis : Map existing studies to applications (e.g., catalysis, chelation) and highlight under-researched areas (e.g., biomedical uses) using thematic coding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


